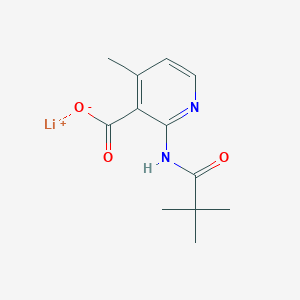

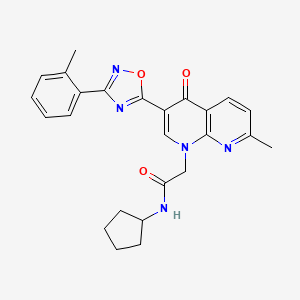

Lithium;2-(2,2-dimethylpropanoylamino)-4-methylpyridine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of lithium complexes related to the compound has been explored through various methods. One approach involves the lithiation of 2-amino-6-methylpyridine, yielding complexes with moisture-sensitive properties and undergoing reactions with dimethylsilicone to afford specific lithium complexes characterized by spectroscopic and X-ray crystallographic methods (Jones et al., 2000). Such methodologies highlight the intricate pathways through which lithium compounds can be synthesized and modified.

Molecular Structure Analysis

The molecular structure of lithium complexes often reveals unique configurations and bonding patterns. For instance, studies have shown that certain lithium complexes display octanuclear centrosymmetric structures with an octahedral oxygen center, highlighting the diverse structural possibilities within lithium chemistry (Jones et al., 2000). These structural insights are crucial for understanding the reactivity and potential applications of these compounds.

Chemical Reactions and Properties

Lithium compounds engage in a variety of chemical reactions, demonstrating a wide range of chemical properties. For example, the insertion of dimethylsilicone into the Li–N bond of a lithium complex indicates the compound's reactivity towards organosilicon compounds (Jones et al., 2000). Such reactions are pivotal for the development of new materials and chemical synthesis pathways.

Physical Properties Analysis

The physical properties of lithium complexes, such as solubility, melting points, and crystalline structures, are influenced by their molecular configurations. X-ray crystallography provides detailed insights into the arrangement of atoms within these compounds, offering a deeper understanding of how physical properties correlate with molecular structure (Jones et al., 2000).

Chemical Properties Analysis

The chemical properties of lithium complexes, including reactivity, stability, and interaction with various reagents, are areas of active research. The sensitivity of these compounds to moisture and their ability to undergo complex reactions with organosilicon compounds exemplify the diverse chemical behavior that lithium compounds can exhibit (Jones et al., 2000).

Applications De Recherche Scientifique

Synthesis and Structural Studies

The synthesis of various nitrogen compounds, including those related to the lithium;2-(2,2-dimethylpropanoylamino)-4-methylpyridine-3-carboxylate structure, has been explored through reactions involving arylaldehydes, dimethylpyridine, and n-butyl-lithium. These syntheses have led to the formation of compounds like 1-aryl-2-(4-methylpyridyl)ethanols, further processed to yield different pyridine derivatives (Smith & Proctor, 1981).

Lithium complexes of 2-amino-6-methylpyridine have been synthesized and structurally characterized. These complexes, sensitive to moisture, have been examined using spectroscopic and X-ray crystallographic methods, revealing intricate structural details (Jones et al., 2000).

Chemical Reactions and Properties

Research into heteroaromatic ketene dithioacetals has involved the reaction of 2-methylpyridine with lithium diisopropylamide, carbon disulphide, and dibromoethane, yielding compounds like 2-(2-pyridylmethylene)dithiolane. This indicates the reactivity of pyridine derivatives with lithium-based reagents in forming new organic compounds (Goodwin, Kwok, & Wakefield, 1990).

Studies on Lewis-base adducts of lithium compounds have shown that crystallization of lithium(I) nitrate from 2-methylpyridine results in specific adducts, elucidating the interaction between lithium compounds and nitrogen bases (Raston, Whitaker, & White, 1988).

Application in Organometallic Chemistry

Research on lithium organometallic chemistry has involved the synthesis of lithium dimesitylboroxide dimers coordinated by molecules like 2-methylpyridine. These studies provide insights into the structures and properties of lithium-organometallic complexes (Saravana, Son, & Hoefelmeyer, 2009).

In another study, lithium dialkylamide mixed aggregation was investigated, demonstrating the influence of salts and solvents on the structure and stability of lithium complexes. This research contributes to our understanding of lithium-based compounds in organometallic chemistry (Romesberg & Collum, 1994).

Propriétés

IUPAC Name |

lithium;2-(2,2-dimethylpropanoylamino)-4-methylpyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3.Li/c1-7-5-6-13-9(8(7)10(15)16)14-11(17)12(2,3)4;/h5-6H,1-4H3,(H,15,16)(H,13,14,17);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZWZICDHOCJXQX-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1=C(C(=NC=C1)NC(=O)C(C)(C)C)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15LiN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium(1+) ion 2-(2,2-dimethylpropanamido)-4-methylpyridine-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Methyl-1-[(2R,3R)-3-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-2-yl]methanamine;dihydrochloride](/img/structure/B2498119.png)

![tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride](/img/structure/B2498124.png)

![(5Z)-3-(3-acetylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B2498126.png)

![N-(4-chlorophenyl)-2-{[6-(4-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2498129.png)

![(1,6,7,8-tetramethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid](/img/structure/B2498133.png)

![2-[3-Methyl-2,6-dioxo-7-(3-phenyl-propyl)-2,3,6,7-tetrahydro-1H-purin-8-ylsulfanyl]-propionic acid methyl ester](/img/structure/B2498138.png)